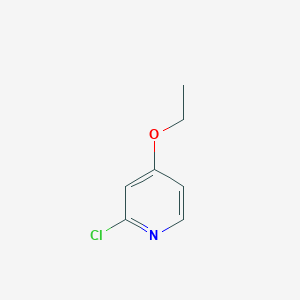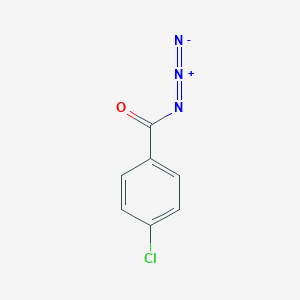
2-(4-Methoxyphenyl)-4,5-dihydro-1,3-thiazole
説明
2-(4-Methoxyphenyl)-4,5-dihydro-1,3-thiazole is an organic compound that belongs to the thiazole family. It is a heterocyclic compound that contains both nitrogen and sulfur atoms in its ring structure. This compound has been of interest to researchers due to its potential applications in various fields of science, including medicinal chemistry, pharmacology, and material science.
作用機序
The exact mechanism of action of 2-(4-Methoxyphenyl)-4,5-dihydro-1,3-thiazole is not fully understood. However, it is believed to exert its biological activity through the modulation of various signaling pathways. In cancer cells, it has been shown to induce apoptosis through the activation of caspase enzymes. In neurons, it has been shown to modulate the activity of ion channels, leading to the suppression of epileptic seizures.
生化学的および生理学的効果
Studies have shown that 2-(4-Methoxyphenyl)-4,5-dihydro-1,3-thiazole exhibits a range of biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. In neurons, it has been shown to suppress epileptic seizures and exhibit analgesic activity. In addition, it has been shown to exhibit excellent corrosion inhibition properties.
実験室実験の利点と制限
One of the main advantages of using 2-(4-Methoxyphenyl)-4,5-dihydro-1,3-thiazole in lab experiments is its potent biological activity. This compound exhibits a range of biological effects, making it a promising candidate for the development of new drugs and materials. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that it exhibits cytotoxic activity against cancer cells, which may limit its use in certain applications.
将来の方向性
There are several future directions for the research on 2-(4-Methoxyphenyl)-4,5-dihydro-1,3-thiazole. One direction is the development of new drugs for the treatment of cancer and epilepsy. Another direction is the development of new corrosion inhibitors for various industrial applications. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
合成法
The synthesis of 2-(4-Methoxyphenyl)-4,5-dihydro-1,3-thiazole has been achieved through various methods. One of the most common methods involves the reaction of 4-methoxyphenylacetic acid with thiosemicarbazide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is then cyclized to yield the desired product.
科学的研究の応用
2-(4-Methoxyphenyl)-4,5-dihydro-1,3-thiazole has been the subject of extensive research due to its potential applications in various fields of science. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. Studies have shown that it exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer.
In pharmacology, 2-(4-Methoxyphenyl)-4,5-dihydro-1,3-thiazole has been investigated for its potential as a novel drug candidate. Studies have shown that it exhibits potent anticonvulsant and analgesic activity, making it a promising candidate for the development of new drugs for the treatment of epilepsy and chronic pain.
In material science, 2-(4-Methoxyphenyl)-4,5-dihydro-1,3-thiazole has been investigated for its potential as a corrosion inhibitor. Studies have shown that it exhibits excellent corrosion inhibition properties, making it a promising candidate for the development of new corrosion inhibitors for various industrial applications.
特性
IUPAC Name |
2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-12-9-4-2-8(3-5-9)10-11-6-7-13-10/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOAZVNWZFZUCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NCCS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179860 | |
| Record name | Thiazole, 4,5-dihydro-2-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-4,5-dihydro-1,3-thiazole | |
CAS RN |
2519-93-9 | |
| Record name | Thiazole, 4,5-dihydro-2-(4-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002519939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazole, 4,5-dihydro-2-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B183374.png)

![Pyrido[3,4-b]pyrazine](/img/structure/B183377.png)










